molecular formula C21H23N5O3S B2987010 4-methoxy-N-methyl-N-[1-(2-methylpropyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide CAS No. 896824-97-8

4-methoxy-N-methyl-N-[1-(2-methylpropyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide

Cat. No. B2987010
CAS RN: 896824-97-8
M. Wt: 425.51
InChI Key: PZPSXQRUAQNFFJ-UHFFFAOYSA-N
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Description

“4-methoxy-N-methyl-N-[1-(2-methylpropyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide” is a chemical compound with the molecular formula C21H23N5O3S and a molecular weight of 425.51. It is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, which this compound is a part of, involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a [1,2,4]triazolo[4,3-a]quinoxaline core. This core is a fused ring system containing a five-membered triazole ring and a six-membered quinoxaline ring .

Scientific Research Applications

Nucleophilic Reactions and Derivative Synthesis

Research on compounds structurally related to 4-methoxy-N-methyl-N-[1-(2-methylpropyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide has explored their reactivity and potential for derivative synthesis. For instance, Hamby and Bauer (1987) investigated the nucleophilic reactions of 3-benzenesulfonyloxyalloxazine and its 1-methyl analog with various nucleophiles, leading to the synthesis of triazoloquinoxalin-1(2H)-ones and other derivatives. This study highlights the chemical versatility and potential for creating a diverse range of compounds from similar chemical structures J. M. Hamby, L. Bauer, 1987.

Antimicrobial and Antifungal Activities

Compounds with the triazoloquinoxaline moiety have been explored for their potential antimicrobial and antifungal properties. Hassan (2013) synthesized new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, demonstrating significant antimicrobial activity against various bacterial and fungal strains. This research suggests that modifications to the core structure can enhance biological activity, indicating the potential for designing new antimicrobial agents S. Y. Hassan, 2013.

Anticancer Activity

The structural framework of triazoloquinoxaline derivatives has been associated with anticancer activities. Reddy et al. (2015) designed and synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, revealing that some compounds exhibit significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This underscores the potential of such compounds in anticancer drug development B. N. Reddy et al., 2015.

Carbonic Anhydrase Inhibition

Alafeefy et al. (2015) investigated a series of benzenesulfonamides incorporating various moieties as inhibitors of carbonic anhydrase isozymes, which are relevant in treating conditions like glaucoma, epilepsy, and cancer. The study found low nanomolar inhibitory activity against several human carbonic anhydrase isoforms, indicating the therapeutic potential of these compounds in managing various diseases A. Alafeefy et al., 2015.

Adenosine Receptor Antagonism

Lenzi et al. (2006) explored 4-amido-2-aryl-1,2,4-triazolo[4,3-a]quinoxalin-1-ones as potent and selective human A3 adenosine receptor antagonists. The study highlights the importance of structural modifications for enhancing receptor affinity and selectivity, providing insights into the design of new therapeutic agents targeting the adenosine receptor Ombretta Lenzi et al., 2006.

properties

IUPAC Name

4-methoxy-N-methyl-N-[1-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-14(2)13-19-23-24-21-20(22-17-7-5-6-8-18(17)26(19)21)25(3)30(27,28)16-11-9-15(29-4)10-12-16/h5-12,14H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPSXQRUAQNFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-methyl-N-[1-(2-methylpropyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide

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